molecular formula C13H6N6 B14678712 Prop-1-ene-1,1,2,3,3-pentacarbonitrile;pyridine CAS No. 36093-10-4

Prop-1-ene-1,1,2,3,3-pentacarbonitrile;pyridine

Cat. No.: B14678712
CAS No.: 36093-10-4
M. Wt: 246.23 g/mol
InChI Key: CIONJOOOITYGID-UHFFFAOYSA-N
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Description

Prop-1-ene-1,1,2,3,3-pentacarbonitrile;pyridine is a complex organic compound that combines the structural features of both propene and pyridine

Chemical Reactions Analysis

Types of Reactions

Prop-1-ene-1,1,2,3,3-pentacarbonitrile;pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, acids, and bases. For example, the addition of bromine can lead to the formation of brominated derivatives .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, halogenation can produce halogenated intermediates, while oxidation can yield various oxygenated compounds .

Scientific Research Applications

Prop-1-ene-1,1,2,3,3-pentacarbonitrile;pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Propene: A simpler alkene with a double bond.

    Pyridine: A basic heterocyclic organic compound with a nitrogen atom in the ring.

Uniqueness

Prop-1-ene-1,1,2,3,3-pentacarbonitrile;pyridine is unique due to its combination of alkene and nitrile functionalities, which allows it to participate in a wide range of chemical reactions. This makes it more versatile compared to simpler compounds like propene and pyridine .

Properties

CAS No.

36093-10-4

Molecular Formula

C13H6N6

Molecular Weight

246.23 g/mol

IUPAC Name

prop-1-ene-1,1,2,3,3-pentacarbonitrile;pyridine

InChI

InChI=1S/C8HN5.C5H5N/c9-1-6(2-10)8(5-13)7(3-11)4-12;1-2-4-6-5-3-1/h6H;1-5H

InChI Key

CIONJOOOITYGID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.C(#N)C(C#N)C(=C(C#N)C#N)C#N

Origin of Product

United States

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